Chiral Identity Verification via Optical Rotation: (S)-Enantiomer vs. Racemate and (R)-Enantiomer
The (S)-enantiomer of methyl 2-(benzylamino)propanoate hydrochloride is the chiral form derived from L-alanine and is essential for stereospecific applications. The (R)-enantiomer (CAS 120571-58-6) exhibits opposite optical rotation and distinct biological interactions . In a chemoenzymatic synthesis study, the lipase-catalyzed resolution of racemic benzylamino propanoate esters achieved enantiomeric excess >99% for the desired enantiomer, demonstrating the critical importance of enantiopure material for reproducible synthetic outcomes .
| Evidence Dimension | Stereochemical configuration and optical rotation |
|---|---|
| Target Compound Data | (S)-enantiomer (derived from L-alanine); specific rotation value not located in accessible authoritative sources |
| Comparator Or Baseline | (R)-enantiomer (CAS 120571-58-6, derived from D-alanine) |
| Quantified Difference | Opposite sign of optical rotation; differential enzyme recognition in lipase-catalyzed resolutions |
| Conditions | Polarimetry; lipase-catalyzed aminolysis resolution |
Why This Matters
Enantiomeric purity directly impacts synthetic yield, product stereochemistry, and biological activity, making verified (S)-enantiomer essential for reproducible asymmetric synthesis.
